Ambroxol hydrochloride

Descripción general

Descripción

Ambroxol hydrochloride is a mucolytic agent widely used in the treatment of respiratory diseases associated with viscid or excessive mucus. It is the active ingredient in several medications, including Mucosolvan, Lasolvan, and Mucoangin. This compound works by breaking down phlegm, making it easier to clear from the respiratory tract, and providing relief from congestion and cough .

Mecanismo De Acción

Target of Action

Ambroxol hydrochloride primarily targets the mucus membranes in the respiratory tract . It acts on the serous cells of the glands of the bronchi’s mucous membrane, stimulating the production and secretion of pulmonary surfactant .

Mode of Action

This compound is a secretolytic agent that restores the physiological clearance mechanisms of the respiratory tract . It achieves this through several mechanisms, including breaking up phlegm, stimulating mucus production, and stimulating the synthesis and release of surfactant by type II pneumocytes . The surfactant acts as an anti-glue factor by reducing the adhesion of mucus to the bronchial wall, improving its transport, and providing protection against infection and irritating agents .

Biochemical Pathways

This compound affects the biochemical pathways related to mucus production and clearance in the respiratory tract . It increases the production of serum concentrations of the bronchial mucus-secreting glands in the respiratory tract . The mucolytic effect of this compound is associated with the depolymerization and splitting of mucoproteins and mucopolysaccharide fibers, leading to a reduction in the viscosity of mucus .

Pharmacokinetics

This compound is rapidly and completely absorbed following oral administration . The absolute bioavailability is 79% for immediate-release and 95% for slow-release formulations . The time to peak plasma concentration is 1-2.5 hours for immediate-release and 6.5 hours for slow-release formulations .

Result of Action

The result of this compound’s action is the thinning and breaking up of phlegm or sputum, which relieves congestion and cures respiratory conditions characterized by thick or excessive phlegm . It allows the mucus to be more easily cleared, easing a patient’s breathing . The breakdown of acid mucopolysaccharide fibers makes the sputum thinner and less viscous, and therefore more easily removed by coughing .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the molecule is unstable under an oxygen atmosphere or alkaline environment, which can contribute to the decomposing process and might reduce the safety of this compound .

Análisis Bioquímico

Biochemical Properties

Ambroxol hydrochloride is a mucoactive drug with several properties including secretolytic and secretomotoric actions that restore the physiological clearance mechanisms of the respiratory tract . It stimulates the synthesis and release of surfactant by type II pneumocytes . Surfactants act as an anti-glue factor by reducing the adhesion of mucus to the bronchial wall, improving its transport, and providing protection against infection and irritating agents .

Cellular Effects

This compound has been shown to inhibit the Nitric oxide (NO)-dependent activation of soluble guanylate cyclase . This could potentially suppress the excessive mucus secretion, therefore lowering the phlegm viscosity and improving the mucociliary transport of bronchial secretions . It can also inhibit the apoptosis of lung tissue cells and improve vascular remodeling, thereby protecting the lung tissues of chronic obstructive pulmonary disease rats .

Molecular Mechanism

The molecular mechanism of action of this compound involves several pathways. It acts on mucus membranes, restoring the physiological clearance mechanisms of the respiratory tract through several mechanisms, including breaking up phlegm, stimulating mucus production, and stimulating the synthesis and release of surfactant by type II pneumocytes . It has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase .

Temporal Effects in Laboratory Settings

This compound has been shown to have a significant effect over time in laboratory settings. It has been found to have a good thermal stability . In a study, it was found that this compound provided similar exposure (AUC SS 0–24) and maximum plasma level (Cmax SS) compared to immediate-release (IR) formulations over a 24-h period .

Dosage Effects in Animal Models

In animal models, this compound has shown to improve motor functions and extend survival in a mouse model of familial Amyotrophic Lateral Sclerosis . The study showed that ambroxol delayed the decline of motor functions and protected motor neurons from degeneration in a transgenic animal model of ALS .

Metabolic Pathways

This compound is involved in the metabolism of glucocerebroside into glucose and ceramide in the lysosome . It has been shown to have a significant effect on the autophagy-lysosome pathway .

Transport and Distribution

This compound is well absorbed and excreted in the urine about 50% as glucuronides of the unchanged drug . It is transported and distributed within cells and tissues, allowing the mucus to be more easily cleared and ease a patient’s breathing .

Subcellular Localization

The subcellular localization of this compound is primarily in the mucus membranes of the respiratory tract, where it exerts its effects . It acts on these membranes, restoring the physiological clearance mechanisms of the respiratory tract .

Métodos De Preparación

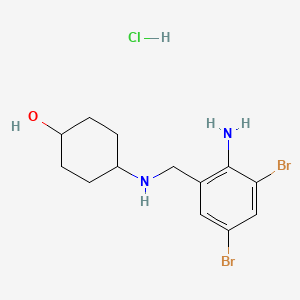

Synthetic Routes and Reaction Conditions: The synthesis of ambroxol hydrochloride involves multiple steps. One common method includes the reaction of trans-4-hydroxycyclohexylamine with 3,5-dibromo-2-amino benzaldehyde in the presence of lithium perchlorate and sodium tris(acetoxy)borohydride in 1,2-dichloroethane. The reaction mixture is then treated with hydrochloric acid in water and acetone to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the preparation of an oral solution. This process includes dissolving this compound in purified water along with other components such as xanthan gum, benzoic acid, sucralose, and essence. The mixture is then stirred and mixed evenly to achieve a stable and high-quality product suitable for mass production .

Análisis De Reacciones Químicas

Types of Reactions: Ambroxol hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its pharmacological properties.

Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted ambroxol compounds .

Aplicaciones Científicas De Investigación

Ambroxol hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving mucolytic agents and their interactions with other chemicals.

Biology: Research focuses on its effects on mucus production and clearance, as well as its interactions with cellular components in the respiratory tract.

Medicine: this compound is extensively studied for its therapeutic effects in treating respiratory diseases, its pain-relieving properties in sore throat, and its potential use in reducing mortality in paraquat poisoning

Industry: It is used in the formulation of various pharmaceutical products, including syrups, tablets, and inhalation solutions

Comparación Con Compuestos Similares

Bromhexine hydrochloride: Both ambroxol hydrochloride and bromhexine hydrochloride are mucolytic agents used to treat respiratory diseases. .

Uniqueness: this compound is unique in its ability to provide pain relief in acute sore throat due to its local anesthetic effect. This property distinguishes it from other mucolytic agents like bromhexine hydrochloride, which primarily focuses on mucus clearance .

Propiedades

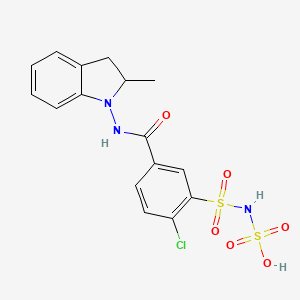

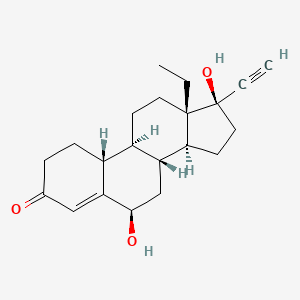

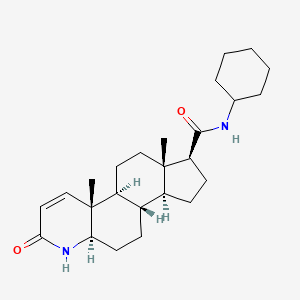

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVKOSLOVOTXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Br2ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045442, DTXSID60936098 | |

| Record name | Ambroxolhydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9 | |

| Record name | Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambroxol Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023828924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol hydrochloride, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384955661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ambroxolhydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBROXOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC995ZMV90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMBROXOL HYDROCHLORIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3593UZ7HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide)](/img/new.no-structure.jpg)